Cas no 1697300-08-5 (1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine)

1-(3,3-Difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine is a fluorinated heterocyclic compound featuring a cyclohexyl scaffold with a 1,2,3-triazole-4-amine moiety. The presence of difluorination at the 3-position of the cyclohexyl ring enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and drug discovery. The triazole-amine functional group offers versatile reactivity for further derivatization, enabling applications in the synthesis of biologically active molecules. Its rigid cyclohexyl backbone contributes to conformational stability, while the fluorine atoms may influence binding affinity in target interactions. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and specialty chemicals requiring fluorinated building blocks.
1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine structure
1697300-08-5 structure
商品名:1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine
CAS番号:1697300-08-5
MF:C9H14F2N4
メガワット:216.231068134308
CID:5824254
PubChem ID:165962010

1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine
    • 1-[(3,3-difluorocyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
    • EN300-1113627
    • 1697300-08-5
    • インチ: 1S/C9H14F2N4/c10-9(11)3-1-2-7(4-9)5-15-6-8(12)13-14-15/h6-7H,1-5,12H2
    • InChIKey: SXECMAUOFCTCGX-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCCC(CN2C=C(N)N=N2)C1)F

計算された属性

  • せいみつぶんしりょう: 216.11865279g/mol
  • どういたいしつりょう: 216.11865279g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1113627-1.0g
1-[(3,3-difluorocyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
1697300-08-5
1g
$1315.0 2023-05-23
Enamine
EN300-1113627-0.25g
1-[(3,3-difluorocyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
1697300-08-5 95%
0.25g
$1300.0 2023-10-27
Enamine
EN300-1113627-2.5g
1-[(3,3-difluorocyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
1697300-08-5 95%
2.5g
$2771.0 2023-10-27
Enamine
EN300-1113627-5g
1-[(3,3-difluorocyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
1697300-08-5 95%
5g
$4102.0 2023-10-27
Enamine
EN300-1113627-1g
1-[(3,3-difluorocyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
1697300-08-5 95%
1g
$1414.0 2023-10-27
Enamine
EN300-1113627-0.05g
1-[(3,3-difluorocyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
1697300-08-5 95%
0.05g
$1188.0 2023-10-27
Enamine
EN300-1113627-0.5g
1-[(3,3-difluorocyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
1697300-08-5 95%
0.5g
$1357.0 2023-10-27
Enamine
EN300-1113627-10.0g
1-[(3,3-difluorocyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
1697300-08-5
10g
$5652.0 2023-05-23
Enamine
EN300-1113627-5.0g
1-[(3,3-difluorocyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
1697300-08-5
5g
$3812.0 2023-05-23
Enamine
EN300-1113627-0.1g
1-[(3,3-difluorocyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
1697300-08-5 95%
0.1g
$1244.0 2023-10-27

1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine 関連文献

1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amineに関する追加情報

Professional Introduction to 1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine (CAS No. 1697300-08-5)

1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1697300-08-5, represents a unique structural motif that combines the rigidity of a cyclohexane ring with the versatility of a triazole moiety. The presence of two fluorine atoms at the 3-position of the cyclohexane ring introduces additional electronic and steric effects, making this molecule a promising candidate for various biological applications.

The chemical structure of 1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine can be described as a hybrid entity featuring a tertiary amine group attached to a triazole ring, which is further substituted with a 3,3-difluorocyclohexylmethyl side chain. This particular arrangement imparts distinct physicochemical properties that are conducive to drug-like characteristics such as solubility, metabolic stability, and binding affinity. The fluorine atoms are known to enhance the metabolic stability of molecules by preventing rapid degradation through hydrolysis or oxidation processes.

In recent years, there has been an increasing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The triazole ring is particularly noteworthy due to its presence in numerous bioactive molecules, including antifungal agents and antiviral drugs. The incorporation of a triazole moiety into pharmacophores has been shown to improve pharmacokinetic profiles and enhance binding interactions with biological targets. Specifically, the 1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine structure may exhibit properties that are advantageous for targeting enzymes or receptors involved in inflammatory and infectious diseases.

The synthesis of 1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of fluorine atoms into the cyclohexane ring typically requires specialized reagents and catalysts to ensure high yield and selectivity. Advanced synthetic methodologies such as cross-coupling reactions and transition metal catalysis have been employed to construct the triazole ring efficiently. These synthetic strategies not only highlight the synthetic prowess but also underscore the importance of innovative approaches in medicinal chemistry.

The biological activity of 1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine has been explored in several preclinical studies. Initial investigations have revealed promising interactions with various biological targets, suggesting potential therapeutic utility. For instance, the compound has shown inhibitory effects on certain kinases and enzymes that are implicated in cancer progression. The dual functionality provided by the triazole ring and the difluorocyclohexyl side chain allows for multiple binding interactions with biological macromolecules, which is crucial for developing molecules with high specificity and efficacy.

One of the most compelling aspects of this compound is its ability to modulate biological pathways associated with inflammation and immune responses. The structural features of 1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine make it an attractive candidate for developing novel immunomodulatory agents. Recent studies have demonstrated its potential in modulating cytokine production and inhibiting inflammatory cascades. These findings align with the growing interest in immunotherapy and targeted drug development for chronic inflammatory diseases.

The pharmacokinetic profile of 1-(3,3-difluorocyclohexyl)methyl-1H-1,2,3-triazol-4-amine is another critical factor that contributes to its therapeutic potential. The presence of fluorine atoms has been shown to enhance lipophilicity and metabolic stability while minimizing renal clearance. These properties are essential for achieving prolonged half-life and improving bioavailability upon oral administration. Furthermore,the compound’s solubility profile has been optimized through structural modifications,ensuring efficient delivery across biological membranes.

In conclusion,the multifaceted nature of 1-(3, Difluorocyclohexyl)methyl- H-->triazol->4-am ine (CAS No.>1697300-08>5) positions it as a versatile scaffold for drug discovery efforts。 Its unique structural features,combined with promising biological activities,make it an exciting prospect for further exploration in medicinal chemistry。 As research continues to uncover new therapeutic targets and mechanisms,compounds like this one will play a pivotal role in shaping future treatment strategies。

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